molecular formula C8H11NO B105347 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 16806-91-0

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No. B105347
CAS RN: 16806-91-0
M. Wt: 137.18 g/mol
InChI Key: XROKFQCVNYXMBJ-UHFFFAOYSA-N
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Description

The compound "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-step reactions and the use of catalysts. For instance, a related compound, "1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone," was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method demonstrates the potential for synthesizing similar compounds like "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" through analogous catalytic processes.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the structure of a novel cathinone derivative was elucidated using these techniques . Similarly, the structure of "1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone" was confirmed by single-crystal X-ray diffraction . These methods are essential for determining the precise molecular structure of "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone."

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including cyclization and substitution reactions. An example is the iron-catalyzed intramolecular C(sp(2))-N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes to form pyrrolo[1,2-a]quinoxaline derivatives . This indicates that "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" could also participate in similar cyclization reactions, potentially leading to new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be predicted using computational studies such as density functional theory (DFT). For instance, DFT was used to predict the spectral and geometrical data of a pyrrole derivative, showing good correlation with experimental data . Additionally, electrochemical studies can reveal the interaction of these compounds with metal surfaces, indicating their potential as corrosion inhibitors . These analyses are crucial for understanding the behavior of "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" in various environments and applications.

Scientific Research Applications

Synthetic Organic Chemistry and Heterocyclic Compounds

One significant application of "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" in scientific research involves its role in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. Pyrrolidone derivatives, including those related to "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone," have been extensively studied for their surface-active properties and their ability to form synergistic interactions with anionic surfactants due to the electronegativity of the pyrrolidone carbonyl oxygen. These interactions enhance water solubility, compatibility, and solvency, making pyrrolidone derivatives valuable in a variety of surfactant structures (Login, 1995).

Biomedical Applications

In the biomedical field, compounds related to "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" have shown promise in enhancing the clinical outcome of treatments like photodynamic therapy (PDT). The optimization of intralesional protoporphyrin IX content, for instance, can significantly improve PDT's effectiveness. Pretreatment strategies and the use of penetration enhancers are among the explored methods to optimize treatment outcomes (Gerritsen et al., 2008).

Environmental and Energy Applications

Furthermore, "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" related research extends into environmental conservation and energy security, particularly in exploring alternative fuels like dimethyl ether (DME) for compression ignition engines. DME, characterized by low emissions and superior atomization characteristics, represents an attractive alternative to conventional diesel fuel. Research into enhancing DME's application in CI engines includes addressing technological challenges associated with fuel properties, combustion performance, and exhaust emission characteristics to leverage its environmental benefits (Park & Lee, 2014).

Chemical Engineering and Materials Science

In chemical engineering and materials science, the adaptability and performance enhancement of pyrrolidone-based surfactants are of interest, with research focusing on their application in electrochemical surface finishing and energy storage technologies. The versatility of pyrrolidone enhances the performance of various surfactant structures, improving properties like solvency and compatibility while reducing toxicity, which is critical for advancing materials science and engineering applications (Login, 1995).

Future Directions

The future directions for research on “1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone” and similar compounds could involve exploring their potential biological activities and developing new synthetic methods for their preparation .

properties

IUPAC Name

1-(1,2-dimethylpyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-8(7(2)10)4-5-9(6)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROKFQCVNYXMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278961
Record name 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone

CAS RN

16806-91-0
Record name 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16806-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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